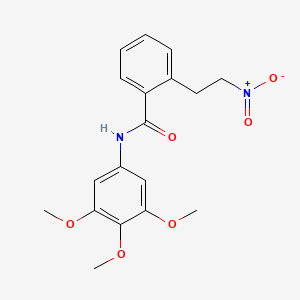

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide, also known as N-(2-nitro-2-phenylethyl)-3,4,5-trimethoxybenzamide or N-(2-nitro-2-phenylethyl)-3,4,5-trimethoxybenzamide, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Molecular Electronics Applications Research into molecular electronics has demonstrated the use of molecules with nitroamine redox centers in the active self-assembled monolayer of electronic devices. Studies have shown that these devices exhibit negative differential resistance and significant on-off peak-to-valley ratios, highlighting the potential of nitroamine molecules in developing advanced molecular electronic devices (Chen et al., 1999).

Anticancer Activity A series of benzamide derivatives, including those substituted with methoxy and nitro groups, have been synthesized and evaluated for their anticancer activity against several human cancer cell lines. These compounds, by virtue of their structural features, have shown moderate to good anticancer activity, suggesting their potential as leads in the development of new anticancer agents (G. Mohan et al., 2021).

Antioxidative Potential and Antiproliferative Activity The synthesis of benzimidazole/benzothiazole-2-carboxamides with nitro, amino, or amino protonated moieties, substituted with various groups, has been explored. These compounds were evaluated for their antiproliferative activity and antioxidative capacity, leading to the identification of promising compounds with significant antioxidative activity and potential antiproliferative properties. This research provides a foundation for the development of more efficient antioxidants and antiproliferative agents (M. Cindrić et al., 2019).

Corrosion Inhibition Studies Studies on N-phenyl-benzamide derivatives have shown that substituents like methoxy and nitro groups can significantly influence the inhibition efficiency against the acidic corrosion of mild steel. These findings are important for the development of more effective corrosion inhibitors, with implications for materials science and engineering (Ankush Mishra et al., 2018).

Structural Characterization and Precursor Applications The structural characterization of precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, which are used for the synthesis of new drug candidates, underscores the importance of detailed molecular studies in the development of novel therapeutic agents. Such research contributes to the understanding of molecular interactions and the design of new compounds with potential medical applications (A. Richter et al., 2021).

Eigenschaften

IUPAC Name |

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-24-15-10-13(11-16(25-2)17(15)26-3)19-18(21)14-7-5-4-6-12(14)8-9-20(22)23/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFHMBHIUVSPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2680490.png)

![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B2680491.png)

![2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B2680495.png)

![2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2680499.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2680502.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2680503.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2680508.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2680509.png)

![N-(3-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2680511.png)

![1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene](/img/structure/B2680512.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2680513.png)